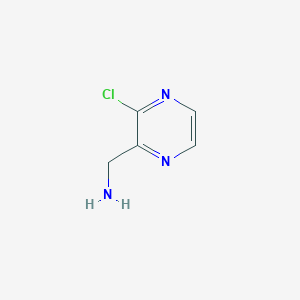

(3-Chloropyrazin-2-yl)methanamine

Description

Contextualization within Heterocyclic Amines

Heterocyclic amines are a broad and vital class of organic compounds characterized by a ring structure containing at least one atom other than carbon, typically nitrogen, sulfur, or oxygen, and an amine group. nih.gov These compounds are ubiquitous in nature and are fundamental components of many biologically important molecules, including nucleic acids, vitamins, and alkaloids.

Pyrazine-based methanamines are a specific subset of heterocyclic amines. The pyrazine (B50134) core imparts unique electronic properties and the ability to participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. cymitquimica.com The presence of the methanamine side chain provides a reactive handle for further chemical modifications, allowing chemists to build more complex molecular architectures.

Academic Significance of (3-Chloropyrazin-2-yl)methanamine in Synthetic and Biological Chemistry

The academic and industrial significance of this compound lies primarily in its role as a key intermediate in the synthesis of pharmaceutically active compounds. longshinebiotech.com Most notably, it is a critical building block for the production of Acalabrutinib, a highly selective Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer, such as mantle cell lymphoma and chronic lymphocytic leukemia. researchgate.net

The utility of this compound extends to its role as a versatile precursor in the synthesis of other biologically active molecules. cymitquimica.com The chlorine atom can be displaced through nucleophilic substitution reactions, while the amine group can undergo a variety of chemical transformations, making it a valuable scaffold for creating libraries of novel compounds for drug discovery programs. cymitquimica.commdpi.com

Research Landscape and Future Directions for Pyrazine Derivatives

The research landscape for pyrazine derivatives remains vibrant and expansive. Scientists are continuously exploring new synthetic methodologies to access novel pyrazine-containing compounds with diverse functionalities. mdpi.com The inherent biological activity of many pyrazine derivatives continues to drive research in medicinal chemistry, with a focus on developing new therapeutic agents for a wide range of diseases. nih.gov

Future research is likely to focus on several key areas:

Development of Novel Catalytic Methods: Creating more efficient and sustainable methods for the synthesis and functionalization of pyrazine rings.

Exploration of New Biological Targets: Investigating the potential of pyrazine derivatives to modulate the activity of a wider range of biological targets beyond those currently known.

Materials Science Applications: Exploring the use of pyrazine-based compounds in the development of new materials with interesting electronic and photophysical properties.

Green Chemistry Approaches: Designing synthetic routes to pyrazine derivatives that are more environmentally friendly, using safer reagents and solvents, and minimizing waste.

The continued investigation into compounds like this compound and the broader class of pyrazine derivatives holds significant promise for future innovations in both medicine and materials science.

Compound Data

Below are tables detailing some of the key properties and identifiers for the compounds discussed in this article.

Interactive Table: Compound Properties

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C5H6ClN3 | C5H7Cl2N3 |

| Molecular Weight | 143.57 g/mol | 180.03 g/mol |

| CAS Number | 771581-15-8 | 939412-86-9 |

| Appearance | Not specified | Off-white to gray solid |

| IUPAC Name | This compound | This compound;hydrochloride |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-chloropyrazin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODCTQRYFHFTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363787 | |

| Record name | (3-chloropyrazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771581-15-8 | |

| Record name | (3-chloropyrazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloropyrazin 2 Yl Methanamine

Established Synthetic Pathways

The foundational methods for synthesizing (3-Chloropyrazin-2-yl)methanamine rely on well-understood organic reactions, including the derivatization of pyrazine (B50134) scaffolds, the reduction of nitrile precursors, and the hydrolysis of imine intermediates.

Derivatization and Amination Approaches to Pyrazine Scaffolds

The direct functionalization of the pyrazine ring is a common strategy. This can involve the amination of chloropyrazines. For instance, the reaction of a suitable chloropyrazine derivative with an aminating agent can introduce the required aminomethyl group. While direct amination of pyrazine itself can be challenging and yield a mixture of products, the use of substituted pyrazines and specific reaction conditions can improve selectivity. gla.ac.uk The introduction of an amino group onto the pyrazine ring can also be achieved through the Hofmann degradation of pyrazine carboxamides or by the ammonolysis of chloropyrazines. gla.ac.uk

Reduction of Nitrile Precursors: Conversion of 3-Chloropyrazin-2-nitrile to this compound

A prominent and efficient route to this compound involves the reduction of 3-Chloropyrazin-2-carbonitrile. This method offers a direct conversion of the nitrile group to the primary amine of the target compound.

The synthesis of the precursor, 3-Chloropyrazin-2-carbonitrile, can be achieved from 3-hydroxypyrazine-2-carboxamide (B1682577). chemicalbook.com In a typical procedure, a solution of 3-hydroxypyrazine-2-carboxamide in chlorobenzene (B131634) is treated with phosphorus oxychloride and N,N-diisopropylethylamine. chemicalbook.com The reaction mixture is heated, and after workup and purification by silica (B1680970) gel column chromatography, 3-Chloropyrazin-2-carbonitrile is obtained as a white solid with a reported yield of 79%. chemicalbook.com

Another method for preparing 3-Chloropyrazin-2-carbonitrile involves the reaction of pyrazine-2-carbonitrile with sulfuryl chloride in the presence of toluene (B28343) and DMF. chemicalbook.com

Once the nitrile precursor is obtained, it can be reduced to the desired amine. This reduction is a standard transformation in organic synthesis and can be accomplished using various reducing agents.

Hydrolysis of Iminopyrazine Intermediates for Amine Generation

The hydrolysis of iminopyrazine intermediates presents another viable pathway to this compound. google.com This method often involves the initial formation of a Schiff base, which is subsequently hydrolyzed to yield the primary amine.

Advanced Synthetic Strategies and Process Optimization

More sophisticated methods have been developed to enhance the efficiency and selectivity of the synthesis of this compound. These strategies often involve multi-step reactions and carefully controlled conditions.

Reacting 2,3-Dichloropyrazine (B116531) with Diaryl Imines Followed by Hydrolysis

A notable advanced strategy involves the reaction of 2,3-dichloropyrazine with a diaryl imine, followed by hydrolysis to yield this compound. google.com This process offers an alternative to the use of halomethyl pyrazines, which can be lachrymatory and difficult to form selectively. google.com

The reaction typically proceeds in two main steps. First, the diaryl imine is reacted with 2,3-dichloropyrazine in the presence of a base. google.com Suitable bases for this step include metal hexamethyldisilazides, metal amides, metal hydrides, hindered alkoxides like tert-butoxides, metal carbonates, or organic bases such as DBU. google.com The reaction is generally carried out in an ether solvent like THF, glyme, or 1,4-dioxane. google.com

The resulting intermediate is then hydrolyzed to produce this compound. google.com This hydrolysis can be performed using either an acid or a base. google.com Suitable acids include HCl, TFA, acetic acid, and sulfuric acid, with HCl being preferred. google.com Suitable bases include potassium hydroxide (B78521), sodium hydroxide, and lithium hydroxide, with sodium hydroxide being a preferred choice. google.com

A specific example of this process involves reacting 2,3-dichloropyrazine with a (diphenylmethylidene)methanamine compound in the presence of a base. google.com

The selective amination of dichloropyrazines is a critical aspect of this synthetic strategy. The pyrazine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net The presence of two chlorine atoms on the pyrazine ring in 2,3-dichloropyrazine presents a challenge for regioselectivity.

The reaction with a diaryl imine anion, a soft nucleophile, preferentially occurs at one of the chloro-substituted carbons. The choice of base and reaction conditions plays a crucial role in the formation of the desired mono-aminated product. The subsequent hydrolysis step cleaves the imine to reveal the primary amine functionality. The use of a bulky diaryl imine can also contribute to the steric hindrance around the reaction center, potentially favoring mono-substitution.

Further research into the mechanistic details, including computational studies, could provide deeper insights into the factors governing the chemoselectivity of this amination reaction. researchgate.net

Catalytic Dechlorinative Pyrazinylation of Glycine (B1666218) Derivatives

A promising and sustainable approach for the synthesis of α-pyrazinyl glycine derivatives, precursors to compounds like this compound, involves the catalytic dechlorinative pyrazinylation of glycine derivatives. acs.orgnih.gov This redox-neutral, radical cross-coupling reaction utilizes readily available N-aryl glycine derivatives and chloropyrazines, offering an efficient and environmentally friendly method. acs.org

Visible-Light-Induced Photocatalysis (e.g., Ir(III) Catalysis)

Visible-light-induced photocatalysis has emerged as a powerful tool for initiating this transformation. acs.orgresearchgate.net Iridium(III) complexes, such as [Ir(dtbbpy)(ppy)2]PF6, have been identified as effective catalysts. acs.org Under irradiation with visible light, typically from a blue LED source, the iridium(III) catalyst absorbs energy and enters an excited state. acs.orgmdpi.com This excited state possesses the necessary electrochemical potential to drive the subsequent redox reactions. The use of visible light aligns with the principles of green chemistry by utilizing a renewable energy source and often allowing for milder reaction conditions. researchgate.net

Elucidation of Radical Cross-Coupling Mechanisms

The reaction proceeds through a radical cross-coupling mechanism. acs.orgnih.gov The process is initiated by the excited iridium(III) photocatalyst, which oxidizes the N-aryl glycine derivative via a single-electron transfer (SET) to form a radical cation intermediate. acs.org In the presence of a base, this intermediate is deprotonated to generate a neutral radical. Concurrently, the excited iridium catalyst is reduced to iridium(II). The iridium(II) species then reduces the chloropyrazine, forming a radical anion and regenerating the iridium(III) catalyst to complete the photocatalytic cycle. acs.org The final step involves the coupling of the two radical intermediates, followed by dechlorination to yield the desired pyrazinylated product. acs.org Fluorescence quenching experiments have confirmed that the glycine derivative is the species that interacts with the excited photocatalyst, rather than the chloropyrazine. acs.org

Influence of Halogen Substituents on Reaction Efficiency

The nature and position of halogen substituents on the reacting partners can significantly influence the efficiency of cross-coupling reactions. In the context of pyrazinylation, the presence of a chlorine atom on the pyrazine ring is crucial as it serves as the leaving group in the final step of the radical-radical coupling. acs.org While detailed studies on the systematic variation of halogen substituents specifically for the synthesis of this compound via this method are not extensively documented in the provided results, general principles of halogen chemistry in cross-coupling reactions suggest that the reactivity can be tuned. For instance, in other systems, electron-withdrawing substituents on an aromatic ring can enhance the rate of reaction by making the carbon-halogen bond more susceptible to cleavage. researchgate.netnih.govresearchgate.net The efficiency of the dechlorinative pyrazinylation highlights the successful application of an aryl chloride, which are often less reactive than their bromide or iodide counterparts, in a challenging cross-coupling reaction. acs.org

Development of High-Yielding, Fully Telescoped Procedures

To enhance the practicality and industrial applicability of synthesizing this compound, efforts have been directed towards developing high-yielding, fully telescoped procedures. A telescoped process, where sequential reaction steps are carried out in a single reactor without isolation of intermediates, offers significant advantages in terms of reduced waste, lower costs, and improved time efficiency. A reported gram-scale synthesis utilizing the visible-light-induced dechlorinative coupling method achieved an excellent 80% yield of the product, demonstrating the potential for large-scale production. acs.org Such procedures are highly desirable in pharmaceutical manufacturing where efficiency and cost-effectiveness are paramount.

Analytical Techniques for Synthetic Verification and Purity Assessment of this compound and its Intermediates

The verification of the successful synthesis of this compound and the assessment of its purity rely on a suite of standard analytical techniques. These methods are also crucial for characterizing any intermediates formed during the synthesis. ambeed.comsynblock.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity. ambeed.comsynblock.com

High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of the final compound and to monitor the progress of the reaction. ambeed.comsynblock.com By comparing the retention time of the synthesized compound to a known standard, its identity can be supported, and the presence of impurities can be quantified.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), provides information about the molecular weight of the compound, further confirming its identity. ambeed.comsynblock.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition.

The table below summarizes the key analytical techniques and their applications in the context of this compound synthesis.

| Analytical Technique | Application | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Connectivity and chemical environment of atoms |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Reaction Monitoring | Purity level and presence of impurities |

| Mass Spectrometry (MS) | Molecular Weight Determination | Confirmation of molecular formula |

These analytical methods are indispensable for ensuring the quality and identity of this compound for its intended applications.

Reactivity and Reaction Mechanism Studies of 3 Chloropyrazin 2 Yl Methanamine

Mechanistic Insights into Derivatization Reactions

The derivatization of (3-chloropyrazin-2-yl)methanamine can proceed through reactions involving the chlorine substituent, the aminomethyl group, or the pyrazine (B50134) ring itself. The primary routes for creating derivatives involve nucleophilic substitution of the chlorine atom or reactions at the amino group.

Research on structurally similar compounds, such as 3-chloropyrazine-2-carboxamide, provides significant mechanistic insights. One common derivatization is the aminodehalogenation reaction, where the chlorine atom is displaced by an amine. researchgate.netmdpi.com This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two ring nitrogens and the adjacent aminomethyl group (or carboxamide in the analogue) facilitates the attack of a nucleophile at the carbon atom bearing the chlorine. researchgate.net The reaction generally involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the substituted product. researchgate.net The use of a base, such as triethylamine (B128534), is common to neutralize the HCl generated during the reaction. researchgate.net

The general mechanism can be summarized as follows:

Nucleophilic Attack: An amine nucleophile attacks the C-3 position of the pyrazine ring, which is activated towards nucleophilic attack by the ring nitrogen atoms.

Formation of Meisenheimer Intermediate: A negatively charged intermediate (Meisenheimer complex) is formed, with the charge delocalized over the pyrazine ring.

Expulsion of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, a good leaving group.

Studies on the reaction of 2-chloropyrazines with various nucleophiles have shown that these SNAr reactions can be accelerated using microwave irradiation. um.edu.my

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amine of the methanamine group at the 2-position is a key site for derivatization through nucleophilic substitution reactions. cymitquimica.com This amino group can readily undergo acylation, alkylation, and other reactions typical of primary amines.

A notable example is the acylation of this compound hydrochloride with carboxylic acids to form amides. This reaction is typically carried out in the presence of a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). ambeed.com

The mechanism for this acylation involves:

Activation of the carboxylic acid by the coupling agent (HATU) to form a highly reactive acyl-O-uronium ester.

The primary amine of this compound acts as a nucleophile, attacking the activated carbonyl carbon.

A tetrahedral intermediate is formed, which then collapses to form the new amide bond, releasing the coupling agent byproduct. The base (TEA) is crucial for neutralizing the hydrochloride salt and any acids formed during the reaction. ambeed.com

A specific example of this reaction is detailed in the table below.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| This compound hydrochloride | (S)-1-((benzyloxy)carbonyl)piperidine-2-carboxylic acid | HATU, Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to room temperature | 84.4% |

Electrophilic Reactions of the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the ring highly resistant to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. thieme-connect.de In acidic media, the situation is exacerbated as the ring nitrogen atoms become protonated, further deactivating the ring towards attack by electrophiles. thieme-connect.de

Direct electrophilic substitution on an unsubstituted pyrazine ring is generally not a viable synthetic method. thieme-connect.de Successful electrophilic substitutions typically require one of the following conditions:

Presence of Activating Groups: The introduction of strong electron-donating groups (e.g., -NH₂, -OH) onto the pyrazine ring can increase the electron density sufficiently to allow electrophilic attack. researchgate.net The position of the substitution is directed by these activating groups.

Formation of N-oxides: Conversion of a ring nitrogen to an N-oxide can activate the ring towards certain electrophilic substitutions. thieme-connect.de

Alternative Mechanistic Pathways: For reactions like halogenation, methods that avoid a direct electrophilic aromatic substitution mechanism have been developed for similar nitrogen heterocycles. These can include ring-opening/ring-closing sequences or the use of radical-based mechanisms. chemrxiv.org For instance, hypervalent iodine(III) reagents have been used to facilitate the regioselective halogenation of related heterocyclic systems like pyrazolo[1,5-a]pyrimidines under mild, aqueous conditions. rsc.org

Studies on the nitration of pyrazine and pyridine (B92270) compounds show that the reaction is difficult but can be promoted by the presence of electron-donating groups which increase the electron cloud density of the carbon atoms. researchgate.net However, for a molecule like this compound, which possesses an electron-withdrawing chloro group, successful electrophilic substitution on the ring would be exceptionally challenging and require harsh conditions, likely leading to degradation.

Stability and Reactivity Under Various Reaction Conditions

The stability and reactivity of this compound are dictated by its functional groups and the aromatic pyrazine core.

Stability: The pyrazine ring itself is a stable aromatic system. In some chemical transformations, the pyrazine ring has been shown to be more stable than a benzene (B151609) ring. um.edu.my The compound is typically handled as a hydrochloride salt, which enhances its stability and water solubility compared to the free base form. cymitquimica.com It is often stored at room temperature or refrigerated in an inert atmosphere to prevent degradation. sigmaaldrich.comsigmaaldrich.comporphyrin-systems.de

Reactivity in Acidic Conditions: In the presence of acids, the nitrogen atoms of the pyrazine ring can be protonated to form pyrazinium salts. um.edu.myyoutube.com This protonation deactivates the ring to electrophilic attack but can make it more susceptible to nucleophilic attack or ring-opening reactions under certain conditions. The starting material is often supplied as a hydrochloride salt, indicating stability in the presence of a strong acid like HCl. nih.gov

Reactivity in Basic Conditions: The compound is reactive under basic conditions, which are typically employed for nucleophilic substitution reactions. For example, the acylation of the amino group and the nucleophilic substitution of the chlorine atom are often performed in the presence of a base like triethylamine to neutralize generated acid and facilitate the reaction. researchgate.netambeed.com

Thermal Stability: While specific data on the thermal decomposition of this compound is not readily available, pyrazine and its derivatives are generally stable compounds. However, high temperatures, especially in the presence of strong acids or bases, could lead to decomposition or unwanted side reactions.

| Condition | Effect on this compound | Typical Application |

|---|---|---|

| Acidic (e.g., HCl) | Forms stable hydrochloride salt; ring is deactivated towards electrophiles. cymitquimica.comum.edu.my | Storage, handling, and some reaction setups. nih.gov |

| Basic (e.g., Triethylamine) | Facilitates nucleophilic reactions at the amino group and C-Cl bond. researchgate.netambeed.com | Acylation, aminodehalogenation (SNAr). researchgate.netambeed.com |

| Storage | Handled as a solid hydrochloride salt, often stored at room temperature or refrigerated. sigmaaldrich.comsigmaaldrich.com | Maintains chemical integrity. |

Structural Elucidation and Computational Analysis of 3 Chloropyrazin 2 Yl Methanamine

Advanced Spectroscopic Characterization (e.g., NMR, HPLC, LC-MS, UPLC)

The definitive identification and purity assessment of (3-Chloropyrazin-2-yl)methanamine rely on a suite of advanced spectroscopic and chromatographic techniques. While specific, detailed spectral data for this compound are often proprietary and found in commercial contexts, the application of these methods follows established principles for structural elucidation of organic molecules. bldpharm.comambeed.com The integration of chromatographic separation with spectroscopic detection, particularly in the form of Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful tool for analyzing complex mixtures and confirming the identity of synthesized compounds. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of a molecule. For this compound, ¹H NMR would provide information on the number and environment of hydrogen atoms, such as those on the pyrazine (B50134) ring and the aminomethyl group. Similarly, ¹³C NMR would identify the distinct carbon environments within the molecule. mdpi.com Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would further be used to establish the connectivity between adjacent protons and the correlations between protons and carbons, confirming the substitution pattern on the pyrazine ring.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential chromatographic techniques used to separate the compound from impurities and determine its purity. mdpi.comresearchgate.net A validated HPLC/UPLC method would establish a specific retention time for this compound under defined conditions (e.g., column type, mobile phase composition, flow rate), allowing for its quantification and purity assessment in a given sample. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the mass detection capabilities of MS. nih.gov This hyphenated technique is invaluable for confirming the molecular weight of the target compound. semanticscholar.org For this compound (molecular formula C₅H₆ClN₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm its elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum (MS/MS) can also offer further structural confirmation. researchgate.net

Table 1: Summary of Spectroscopic and Chromatographic Techniques for Characterization This is an interactive table. You can sort and filter the data.

| Technique | Abbreviation | Primary Application for this compound | Information Yielded |

|---|---|---|---|

| Nuclear Magnetic Resonance | NMR | Unambiguous structure determination | Atomic connectivity, chemical environment of ¹H and ¹³C nuclei. |

| High-Performance Liquid Chromatography | HPLC | Purity assessment and quantification | Retention time, percentage purity, separation from impurities. researchgate.net |

| Ultra-High-Performance Liquid Chromatography | UPLC | High-throughput purity assessment | Faster analysis and higher resolution separation compared to HPLC. bldpharm.com |

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the intrinsic properties of a molecule, complementing experimental data. These in silico techniques are used to predict molecular descriptors, analyze conformational preferences, and understand the electronic structure, which are critical for predicting the behavior and potential utility of the compound.

Prediction of Molecular Descriptors (e.g., TPSA, LogP, Hydrogen Bond Donors/Acceptors)

Molecular descriptors are numerical values that quantify the physicochemical properties of a molecule. These descriptors are widely used in medicinal chemistry to predict a compound's pharmacokinetic properties. For this compound, several key descriptors have been computationally predicted. ambeed.comnih.gov

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes. It is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. ambeed.com The LogP value (the logarithm of the partition coefficient between octanol (B41247) and water) is a measure of a molecule's lipophilicity, which influences its solubility and membrane permeability. ambeed.com The number of hydrogen bond donors and acceptors is crucial for understanding potential intermolecular interactions, such as with biological macromolecules. ambeed.com

Table 2: Predicted Molecular Descriptors for this compound This is an interactive table. You can sort and filter the data.

| Descriptor | Predicted Value | Significance | Source |

|---|---|---|---|

| Molecular Weight | 143.57 g/mol | The mass of one mole of the substance. | nih.gov |

| Molecular Formula | C₅H₆ClN₃ | The elemental composition of the molecule. | nih.gov |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | Predicts transport properties and membrane permeability. | ambeed.comnih.gov |

| XLogP3 | -0.4 | Measures lipophilicity/hydrophilicity. | nih.gov |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. | ambeed.com |

| Hydrogen Bond Acceptors | 3 | The number of nitrogen or oxygen atoms. | ambeed.com |

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different three-dimensional arrangements of atoms that a molecule can adopt through the rotation of its single bonds. This compound has one rotatable bond: the C-C bond connecting the aminomethyl group to the pyrazine ring. ambeed.com Rotation around this bond results in various conformers, each with a different spatial arrangement and potential energy.

Energy minimization is a computational process used to find the most stable conformer, known as the global energy minimum. This is typically achieved using molecular mechanics force fields, which calculate the potential energy of a molecule based on bond lengths, bond angles, and torsional angles. Identifying the lowest energy conformation is essential for understanding how the molecule will present itself in interactions with other molecules.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of a molecule. mdpi.com These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies (e.g., HOMO and LUMO), electron density distribution, and electrostatic potential.

For this compound, such calculations could reveal the distribution of charge across the molecule, highlighting the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the pyrazine ring. The resulting electrostatic potential map would indicate regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), offering fundamental insights into the molecule's reactivity. Although specific quantum chemical studies on this compound are not widely published, these standard computational methods are instrumental in the theoretical characterization of novel heterocyclic compounds. mdpi.com

Structure Activity Relationships Sar in 3 Chloropyrazin 2 Yl Methanamine Derivatives

Influence of Pyrazine (B50134) Ring Substitutions on Molecular Interactions

The pyrazine ring is not merely an inert scaffold; its heteroaromatic nature and the substituents it bears are critical for molecular interactions with biological targets. nih.govresearchgate.net The two nitrogen atoms can act as hydrogen bond acceptors, while the aromatic system can participate in π-interactions. nih.govresearchgate.net The chlorine atom at the C-3 position is a key modulator of activity.

Research comparing positional isomers of chloropyrazine-2-carboxamides reveals the significance of the substituent's location. While 5-chloro and 6-chloro derivatives exhibit potent antimycobacterial activity, moving the chlorine atom to the C-3 position, as in the derivatives of (3-Chloropyrazin-2-yl)methanamine, leads to a significant decrease or complete loss of activity against Mycobacterium tuberculosis. mdpi.comresearchgate.net

However, the C-3 position is ripe for modification. The chlorine at this position can be substituted, leading to new classes of compounds with restored or enhanced activity. In one study, the 3-chloro group was replaced by a benzylamino moiety, yielding N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. mdpi.comresearchgate.net Several of these doubly-substituted compounds demonstrated potent antimycobacterial effects, highlighting that while a chlorine at C-3 is detrimental, a larger substituted amino group at the same position can establish favorable interactions with the biological target. mdpi.com For instance, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide showed a Minimum Inhibitory Concentration (MIC) of 12.5 µg·mL⁻¹ against M. tuberculosis H37Rv. mdpi.comresearchgate.net

These findings underscore that the electronic and steric properties of the substituent at the C-3 position of the pyrazine ring are a determining factor in the compound's biological profile. The pyrazine core's interactions are highly sensitive to the specific nature and location of its substituents. nih.govcore.ac.uk

Impact of Amine Group Modifications on Biological and Chemical Activity

The methanamine group at the C-2 position is another critical site for derivatization that profoundly impacts biological and chemical properties. The nitrogen atom's lone pair of electrons makes it nucleophilic and a hydrogen bond donor, enabling various interactions and further chemical reactions. acs.org

Studies on structurally related 3-aminopyrazine-2-carboxamides, where the primary amine at C-3 is acylated, show that this modification is crucial for activity. Direct acylation of the amine proved challenging due to its low nucleophilicity, an important finding regarding its chemical reactivity. mdpi.comnih.gov However, successful acylation led to compounds with significant antimycobacterial activity, particularly when a benzamide (B126) moiety was introduced. mdpi.comnih.gov This suggests that converting the primary amine of a (3-aminopyrazin-2-yl)methanamine analog into a larger, more complex amide group can drastically enhance its biological function.

In a similar vein, modifying the amide nitrogen of N-substituted pyrazine-2-carboxamides (analogous to the methanamine nitrogen) with different groups (alkyl, benzyl (B1604629), phenyl) results in varied antimicrobial profiles. nih.govnih.gov For instance, among 3-amino-N-substituted-pyrazine-2-carboxamides, alkyl derivatives showed increased antimycobacterial and antibacterial activity with increasing carbon chain length. nih.govnih.gov Phenyl derivatives were also active, whereas benzyl derivatives were not. nih.gov This demonstrates that the nature of the substituent on the amine nitrogen dictates the spectrum of activity.

Furthermore, the basicity of the amine can be a critical determinant of its pharmacological properties and cellular uptake. nih.gov The ability to modify the amine group, transforming it from a simple primary amine to a more complex substituted structure, is a key strategy in tuning the biological activity of this class of compounds.

Comparison of this compound with Structurally Analogous Compounds (e.g., Pyrazinamide (B1679903) Analogs)

Pyrazinamide (PZA), a cornerstone drug for tuberculosis treatment, is a key structural analog of derivatives discussed herein. It features a pyrazine ring with a carboxamide group. Comparing the activity of derivatives based on the this compound scaffold to PZA and its analogs provides valuable SAR insights.

A series of 3-benzylaminopyrazine-2-carboxamides, synthesized from 3-chloropyrazine-2-carboxamide, were evaluated against M. tuberculosis. mdpi.comresearchgate.net Several of these compounds exhibited activity equivalent or superior to that of PZA. The most potent compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, displayed an MIC of 6 µM, which is significantly better than that of PZA (MIC ≈ 25 µM) under the same conditions. mdpi.comresearchgate.net This demonstrates that replacing the C-3 hydrogen of a PZA-like scaffold with a substituted amino group, and starting from a 3-chloro precursor, is a viable strategy for enhancing potency.

Notably, the carboxamide group at C-2 is considered essential for the activity of PZA and its analogs. However, research on related structures shows that replacing this group is possible. In the case of this compound derivatives, the C-2 substituent is a methanamine. While direct comparisons are limited, the high activity of related pyrazinamide derivatives where the amide nitrogen is heavily substituted (e.g., with benzyl groups) suggests that the C-2 position tolerates significant bulk, which is relevant for the methanamine group.

Theoretical studies using density functional theory on PZA analogs have shown that structural modifications can improve reactivity indices compared to the parent PZA molecule, suggesting they are more bioactive. nih.gov These analogs, like the derivatives of this compound, represent a chemical space where reactivity and biological activity can be enhanced beyond that of the classical PZA structure. nih.gov

Design Principles for Modulating Reactivity and Specificity

The development of potent and selective agents from the this compound scaffold is guided by several key design principles derived from extensive SAR studies on related pyrazine derivatives. These principles focus on the strategic substitution of the pyrazine core and its appended aromatic rings.

When derivatives contain additional aromatic rings, such as a phenyl group attached to the amine, the substitution pattern on this ring is a powerful tool for tuning inhibitory activity. Research on 3-(benzamido)pyrazine-2-carboxamides revealed a clear structural requirement for antimycobacterial activity: substitution on the 4'-position of the benzene (B151609) ring was highly favorable, particularly with lipophilic groups, whereas substitution at the 2'- or 3'-positions resulted in inactive compounds. mdpi.com

This principle is further supported by studies on N-benzyl-3-chloropyrazine-2-carboxamides and their 3-benzylamino analogs. mdpi.com The specific nature and position of substituents on the benzyl ring directly correlate with antimycobacterial potency. For example, replacing the C-3 chlorine with a 3,4-dichlorobenzylamino group resulted in a highly active compound. mdpi.comresearchgate.net The data below illustrates how different substituents on the benzyl ring of pyrazine derivatives influence their activity against M. tuberculosis.

The central pyrazine ring, or a larger fused heterocyclic system containing it, is fundamental to the structure-activity profile. nih.gov This core is not just a linker but an active participant in binding, often anchoring the molecule to its target via hydrogen bonds or other interactions. researchgate.netmdpi.com For example, in pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, the N1 atom of the pyrazole (B372694) ring forms a critical hydrogen bond with a methionine residue in the hinge region of the kinase, an interaction essential for binding affinity. mdpi.com

Table of Mentioned Compounds

Advanced Applications and Research Frontiers of 3 Chloropyrazin 2 Yl Methanamine in Chemical Synthesis and Biological Studies

Role as a Key Intermediate in the Synthesis of Complex Chemical Entities

The distinct chemical properties of (3-chloropyrazin-2-yl)methanamine make it an ideal precursor for synthesizing a range of complex molecules, particularly fused heterocyclic compounds. nih.govaartipharmalabs.compharmaffiliates.comveeprho.com Its utility is pronounced in the scalable and efficient production of various pharmacologically important scaffolds.

Synthesis of Imidazo[1,5-a]pyrazine (B1201761) Compounds

This compound is a crucial starting material for the synthesis of 1,3-substituted-imidazo[1,5-a]pyrazines. google.com Patented procedures describe processes for the conversion of C-pyrazine-methylamine compounds, like the title compound, into this fused heterocyclic system. These methods are noted for being more suitable for large-scale manufacturing compared to previous techniques, offering improved scalability and stability of intermediates. google.com

The synthesis often involves the condensation of this compound with a suitable partner, such as N-Cbz-L-proline, in the presence of a coupling agent like HATU. newdrugapprovals.org This is followed by an intramolecular cyclization to form the imidazo[1,5-a]pyrazine core. newdrugapprovals.org This scaffold is a central component of several biologically active molecules, including potent enzyme inhibitors. nih.gov For instance, various C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as potential c-Src inhibitors for the treatment of acute ischemic stroke. nih.gov

Table 1: Key Synthetic Steps for Imidazo[1,5-a]pyrazine Core Formation

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1. Amide Coupling | This compound, N-Cbz-L-proline | HATU, Et3N, CH2Cl2 | Amide Intermediate | newdrugapprovals.org |

| 2. Intramolecular Cyclization | Amide Intermediate | DMI, POCl3, Acetonitrile | N-Cbz-8-chloro-3-[2(S)-pyrrolidinyl]imidazo[1,5-a]pyrazine | newdrugapprovals.org |

| 3. Further Functionalization (e.g., Bromination) | Cyclized Intermediate | NBS, DMF | Brominated Imidazo[1,5-a]pyrazine | newdrugapprovals.org |

Synthesis of Imidazo[1,2-a]pyrazine (B1224502) Compounds

The imidazo[1,2-a]pyrazine framework is another important heterocyclic system accessible from pyrazine (B50134) precursors. rsc.orgresearchgate.net While direct synthesis from this compound is less commonly detailed, the general synthesis involves the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. researchgate.net Efficient, one-pot, three-component methods using iodine as a catalyst have been developed to synthesize these derivatives from 2-aminopyrazine, an aryl aldehyde, and an isocyanide at room temperature. nih.gov

Derivatives of imidazo[1,2-a]pyrazine are of significant interest due to their wide range of pharmacological activities, including use as phosphodiesterase (PDE) inhibitors and potential anticancer agents. nih.govresearchgate.nettsijournals.com

Precursor for Inhibitors of Specific Enzymes (e.g., BTK inhibitors like Acalabrutinib)

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of Acalabrutinib. aartipharmalabs.comveeprho.comresearchgate.net Acalabrutinib is a highly selective, second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK), approved for the treatment of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). patsnap.comnih.gov

The synthesis of Acalabrutinib highlights an optimized and high-yielding manufacturing process starting from this compound. researchgate.net The process involves coupling the methanamine with a protected proline derivative, followed by the construction of the imidazo[1,5-a]pyrazine ring system, and subsequent functionalization to yield the final drug molecule. newdrugapprovals.org The hydrochloride salt of this compound is often used in these synthetic routes. aartipharmalabs.comnewdrugapprovals.org

Investigation of Biological Activity and Molecular Mechanisms

Derivatives of this compound, particularly the complex imidazopyrazine structures derived from it, have been the subject of extensive biological investigation. These studies focus on their interactions with specific enzymes and their ability to modulate cellular pathways involved in disease.

Enzyme Interaction Studies (e.g., Kinases, VirB11 ATPase, PDE1, PDE9)

The derivatives of this compound have shown inhibitory activity against several key enzymes.

Kinases: The most prominent example is Acalabrutinib, which covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition. patsnap.comdrugbank.com This interaction is highly selective. Kinase screening assays have shown that Acalabrutinib has minimal off-target activity against other kinases like ITK, EGFR, and SRC, which is a significant advantage over the first-generation inhibitor, ibrutinib. caymanchem.comnih.govcalquencehcp.com Other imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of c-Src kinase. nih.gov Furthermore, imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as potent dual PI3K/mTOR inhibitors. drugbank.com

VirB11 ATPase: Imidazo[1,2-a]pyrazine compounds have been identified as potential inhibitors of the VirB11 ATPase in Helicobacter pylori. ucl.ac.uk These compounds act as ATP mimics and are considered competitive inhibitors, with lead compounds showing IC50 values in the low micromolar range. ucl.ac.uk This line of research aims to reduce bacterial virulence by targeting their secretion apparatus. ucl.ac.uk

Phosphodiesterases (PDEs): Certain imidazo[1,2-a]pyrazine derivatives have been assessed for their ability to inhibit PDE isoenzymes. nih.govumontpellier.fr Studies have shown that these compounds are moderately potent inhibitors of PDE type IV, and derivatives containing a cyano group at the 2-position are also potent inhibitors of PDE type III. nih.gov Their purine-like structure and PDE-inhibitory action are linked to their ability to induce apoptosis in human cell lines. umontpellier.fr More recently, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway. nih.gov

Table 2: Enzyme Targets of this compound Derivatives

| Derivative Class | Enzyme Target | Key Findings | Reference |

| Imidazo[1,5-a]pyrazine (e.g., Acalabrutinib) | Bruton's Tyrosine Kinase (BTK) | Irreversible, selective covalent inhibition of Cys481. patsnap.comdrugbank.com | patsnap.comdrugbank.com |

| Imidazo[1,5-a]pyrazine | c-Src Kinase | Potent inhibitors identified as potential neuroprotective agents. nih.gov | nih.gov |

| Imidazo[1,2-a]pyrazine | PI3K/mTOR | Excellent dual inhibitory activity identified. drugbank.com | drugbank.com |

| Imidazo[1,2-a]pyrazine | VirB11 ATPase | Competitive inhibitors targeting the ATP binding site. ucl.ac.uk | ucl.ac.uk |

| Imidazo[1,2-a]pyrazine | PDE III / PDE IV | Moderately potent to potent inhibition depending on substitution. nih.gov | nih.gov |

| Imidazo[1,2-a]pyrazine | ENPP1 | Highly potent and selective inhibition. nih.gov | nih.gov |

| Imidazo[1,2-a]pyrazine | Gαq/11 | Direct binding and inhibition of Gαβγ heterotrimer dissociation. researchgate.net | researchgate.net |

Modulation of Cellular Signaling Pathways

The enzymatic inhibition by these compounds translates into the modulation of critical cellular signaling pathways, which is the basis for their therapeutic effects.

B-Cell Receptor (BCR) Signaling Pathway: By inhibiting BTK, Acalabrutinib effectively disrupts the B-cell receptor (BCR) signaling pathway. patsnap.com This pathway is crucial for the proliferation, trafficking, and survival of B-cells. drugbank.com Its hyperactivation is a hallmark of many B-cell cancers. patsnap.com Blocking BTK inhibits the downstream activation of signaling proteins, which in turn inhibits malignant B-cell growth and triggers apoptosis (programmed cell death). patsnap.comdrugbank.com

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a frequently overactive pathway in human cancers. drugbank.com Imidazo[1,2-a]pyrazine derivatives designed as dual PI3K/mTOR inhibitors have demonstrated significant anti-tumor activity by blocking this pathway. drugbank.com Acalabrutinib's primary target, BTK, is also a component of pathways that intersect with PI3K signaling. nih.gov

Gαq/11 Signaling Pathway: In uveal melanoma, activating mutations in the Gαq/11 signaling pathway are common. researchgate.net Imidazo[1,2-a]pyrazine derivatives have been developed as Gαq/11 inhibitors. They function by directly binding to Gαq and preventing the dissociation of the Gαβγ heterotrimer, which suppresses downstream effectors like ERK and YAP, thereby inhibiting tumorigenesis. researchgate.net

cGAS-STING Pathway: ENPP1 is a negative regulator of the cGAS-STING pathway, which is important for innate immunity. nih.gov By inhibiting ENPP1, imidazo[1,2-a]pyrazine derivatives can enhance the STING pathway's response to stimuli like cGAMP, leading to increased expression of downstream target genes such as IFNB1 and CXCL10. nih.gov This stimulation of the immune response is a promising strategy for cancer immunotherapy. nih.gov

Effects on Cellular Metabolism

While direct studies on the effects of This compound on cellular metabolism are not extensively documented, its profound impact is evident through the biological activities of its derivatives, particularly in the realm of kinase inhibition. This compound is a crucial starting material for the synthesis of a class of potent and selective Bruton's tyrosine kinase (BTK) inhibitors. mdpi.comnih.govresearchgate.netgoogleapis.comlookchem.comgoogle.com

BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. nih.govgoogle.com This pathway is central to several aspects of B-cell physiology, including their survival, activation, proliferation, and differentiation. nih.gov Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, such as mantle cell lymphoma and chronic lymphocytic leukemia, as well as autoimmune diseases like rheumatoid arthritis. nih.govgoogle.com

The inhibitors synthesized from This compound , such as Acalabrutinib, function by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition. mdpi.com By blocking the activity of BTK, these drugs effectively disrupt the downstream signaling cascade that promotes the growth and survival of malignant B-cells. nih.govgoogleapis.com This targeted disruption of a key cellular signaling pathway represents a significant modulation of cellular metabolism, shifting the balance away from proliferation and towards apoptosis in cancerous B-cells.

Furthermore, derivatives of This compound have been explored as inhibitors of other crucial cellular enzymes. For instance, it has been used as a scaffold to develop inhibitors of methionyl-tRNA synthetase (MetRS) in Trypanosoma brucei, the parasite responsible for African sleeping sickness. nih.gov MetRS is essential for protein synthesis, and its inhibition leads to parasite death. This demonstrates another avenue through which this chemical scaffold can indirectly exert a powerful influence on the cellular metabolism of pathogenic organisms.

In vitro metabolism studies of compounds derived from This compound have been conducted to understand their metabolic fate. For example, a patent discloses that a BTK inhibitor synthesized from this precursor undergoes oxidation and glutathione (B108866) conjugation in hepatocytes from various species, including humans. google.com Understanding the metabolic stability and pathways of these derivatives is crucial for their development as therapeutic agents.

The following table summarizes the key cellular targets of compounds derived from This compound and their impact on cellular metabolism.

| Derivative Class | Cellular Target | Effect on Cellular Metabolism |

| BTK Inhibitors (e.g., Acalabrutinib) | Bruton's tyrosine kinase (BTK) | Inhibition of B-cell receptor signaling, leading to decreased proliferation and enhanced apoptosis in B-cells. mdpi.comnih.gov |

| Methionyl-tRNA Synthetase Inhibitors | Methionyl-tRNA synthetase (MetRS) | Disruption of protein synthesis in pathogens like Trypanosoma brucei. nih.gov |

Development of Bivalent Compounds and Advanced Molecular Probes for Target Engagement

The structural attributes of This compound make it an attractive component for the design of more complex molecular architectures, including bivalent compounds and molecular probes. While the development of bivalent compounds using this specific molecule is not yet widely reported in the literature, its bifunctional nature—a reactive chlorine atom and a nucleophilic amine group—provides the necessary handles for linking to another molecular entity.

Bivalent compounds, which consist of two ligand-binding moieties connected by a linker, are a promising strategy for enhancing binding affinity and selectivity to target proteins. The This compound scaffold could potentially serve as a core or a linker component in the design of such molecules targeting, for example, kinase dimers or protein-protein interactions.

More concretely, derivatives of This compound have been utilized in the creation of molecular probes for target engagement studies. A notable example is in the context of BTK inhibitors. A patent describes a molecular probe assay used to determine the irreversible occupancy of BTK by an inhibitor derived from this precursor. google.com Such probes are invaluable tools in drug discovery, allowing researchers to quantify the extent and duration of target inhibition in cellular and in vivo models. This information is critical for establishing pharmacokinetic and pharmacodynamic relationships and for optimizing dosing regimens.

The design of these probes often involves incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, onto the core structure of the inhibitor. The This compound moiety can be chemically modified to attach such reporters without compromising the inhibitor's binding to its target.

Application in the Development of New Materials and Chemical Processes

The utility of This compound extends beyond the realm of medicinal chemistry into the development of new materials and the optimization of chemical processes.

In the area of materials science, pyrazine derivatives, in general, are of interest for their electronic and optical properties. nih.govresearchgate.net For instance, chloropyrazine has been investigated as an electrolyte additive to enhance the performance of lithium-sulfur batteries. medchemexpress.com While specific applications of This compound in materials science are still emerging, its conjugated ring system and potential for polymerization through its amine functionality suggest its utility in the creation of novel functional polymers or organic electronic materials.

The most significant application of This compound in chemical processes lies in its role as a key building block in the synthesis of pharmaceuticals. researchgate.netlookchem.com Its pre-functionalized structure allows for efficient and convergent synthetic strategies, which are highly desirable in industrial settings. The synthesis of Acalabrutinib provides a prime example, where the use of This compound allows for a high-yielding and telescoped manufacturing process. researchgate.net

The reactivity of the chlorine atom on the pyrazine ring allows for various cross-coupling reactions, while the amine group is readily available for amide bond formation and other nucleophilic additions. nih.govgoogle.com This dual reactivity has been exploited in the development of efficient, multi-step syntheses of complex heterocyclic systems. nih.govresearchgate.net The ability to perform regio- and chemoselective functionalization of chloropyrazine derivatives further enhances their value in synthetic organic chemistry. nih.govresearchgate.net

Q & A

How can researchers optimize the synthesis of (3-Chloropyrazin-2-yl)methanamine to improve yield and purity?

Methodological Answer:

The compound is typically synthesized via reductive amination of (3-chloropyrazin-2-yl)methanone using NaBHCN as a selective reducing agent in the presence of NHOAc and NH/MeOH. Key optimization steps include:

- Temperature Control : Maintaining 50°C during the reaction to enhance imine formation and reduction efficiency .

- Solvent Choice : Ethanol is preferred for its ability to dissolve both the ketone and ammonium acetate while stabilizing intermediates .

- Purification : Column chromatography with silica gel and gradients of EtOAc in petroleum ether (e.g., 12% EtOAc) removes unreacted starting materials and byproducts, yielding ~43% purity .

Data Contradiction Analysis:

Conflicting yields (e.g., 43% vs. lower values in other reports) may arise from variations in solvent drying (NaSO vs. molecular sieves) or column elution gradients. Systematic testing of solvent polarity and gradient profiles is recommended.

What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the presence of the chloropyrazine ring (δ ~8.5 ppm for aromatic protons) and the methanamine group (δ ~3.8 ppm for CHNH) .

- Mass Spectrometry : High-resolution MS (Exact Mass: 143.0252) differentiates the compound from isomers or degradation products .

- X-ray Crystallography : For crystalline derivatives (e.g., hydrochloride salts), SHELX software can resolve bond lengths and angles, critical for confirming stereochemistry .

Advanced Consideration:

Discrepancies in NMR data (e.g., unexpected splitting) may indicate residual solvents or tautomerism. Deuterated DMSO is recommended for resolving exchangeable NH protons.

How should researchers address contradictory reports on the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The chloropyrazine ring’s electron-withdrawing nature enhances electrophilicity at the C-2 position, but steric hindrance from the methanamine group may reduce reactivity. Strategies include:

- Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to bypass direct nucleophilic substitution limitations .

- Protection/Deprotection : Temporarily protect the amine group with Boc anhydride to reduce steric effects during substitution .

Data Contradiction Analysis:

Lower-than-expected yields in SNAr reactions could stem from incomplete deprotection or competing side reactions. Monitor reaction progress via TLC (e.g., PE:EtOAc = 3:1, R = 0.45) .

What strategies are recommended for resolving racemic mixtures encountered during the synthesis of this compound derivatives?

Methodological Answer:

- Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IA) with hexane:IPA gradients to separate enantiomers .

- Diastereomeric Salt Formation : React the racemic amine with chiral acids (e.g., tartaric acid) and crystallize the diastereomers .

Advanced Consideration:

Unexpected racemization during storage (e.g., of hydrochloride salts) may occur due to hygroscopicity. Store under inert gas (N) with desiccants .

How can computational tools like Mercury CSD aid in the structural analysis of this compound crystals?

Methodological Answer:

- Packing Analysis : Mercury’s Materials Module identifies intermolecular interactions (e.g., NHCl hydrogen bonds) that stabilize crystal lattices .

- Twinning Detection : For twinned crystals, SHELXL refinement with HKLF5 data can resolve overlapping reflections .

Data Contradiction Analysis:

Discrepancies in unit cell parameters between studies may arise from solvent inclusion or polymorphism. Compare powder XRD patterns with simulated data from Mercury .

What are the critical considerations for handling and storing this compound hydrochloride to ensure stability?

Methodological Answer:

- Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation and hydrolysis .

- Hygroscopicity Mitigation : Use vacuum-dried samples for long-term storage; avoid aqueous workup unless immediately proceeding to the next reaction .

Advanced Consideration:

Unexpected decomposition (e.g., HCl loss) can be monitored via FT-IR by tracking N-H stretches (3200–3400 cm) .

How does the chloropyrazine ring influence the electronic properties of this compound in coordination chemistry?

Methodological Answer:

- Ligand Design : The ring’s electron-deficient nature stabilizes low-oxidation-state metal centers (e.g., Cu(I)) in catalytic cycles.

- Spectroscopic Probes : UV-Vis (λ ~270 nm) and cyclic voltammetry can quantify ligand-to-metal charge transfer efficiency .

Data Contradiction Analysis:

Conflicting redox potentials in studies may arise from solvent effects (e.g., DMF vs. THF). Standardize solvent systems for comparative analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.